![molecular formula C13H14O B15312712 Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is a polycyclic aromatic hydrocarbon with a highly cyclized structure. It is known for its unique arrangement of fused aromatic rings, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps to form the final product. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. when produced, it is typically done in specialized chemical manufacturing facilities equipped to handle the stringent reaction conditions and purification processes required .
化学反応の分析
Types of Reactions
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and more saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules helps in understanding the effects of polycyclic aromatic hydrocarbons on living organisms.
作用機序
The mechanism of action of Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one involves its interaction with various molecular targets. Its polycyclic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Consists of three fused benzene rings in a linear arrangement.
Phenanthrene: Similar to anthracene but with a non-linear arrangement of three benzene rings.
Uniqueness
Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one is unique due to its highly cyclized structure, which imparts different chemical and physical properties compared to simpler polycyclic aromatic hydrocarbons.
特性
分子式 |
C13H14O |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-one |
InChI |
InChI=1S/C13H14O/c14-13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13/h1-4,9-10H,5-8H2 |
InChIキー |
MXQQOJJTOWBBLZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


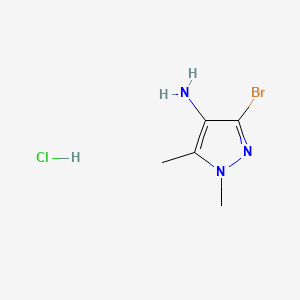
![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
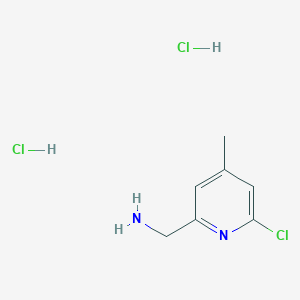
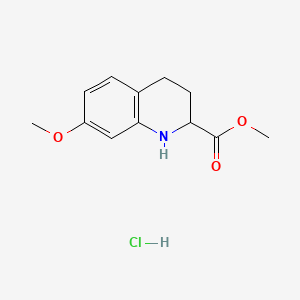
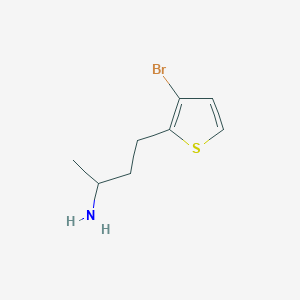
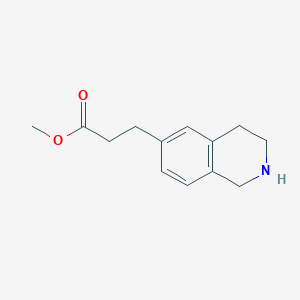
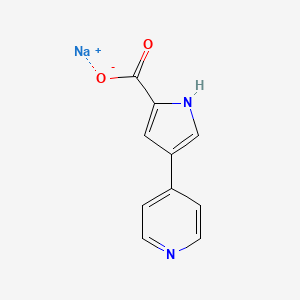
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
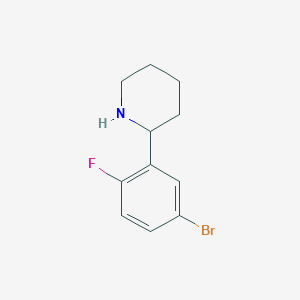
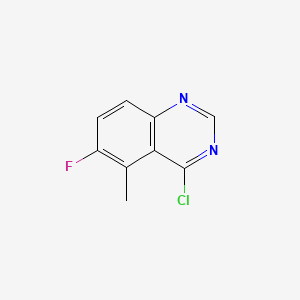
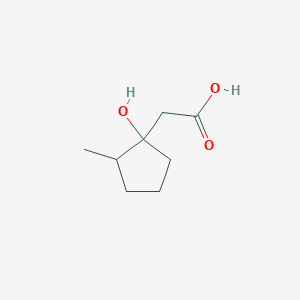
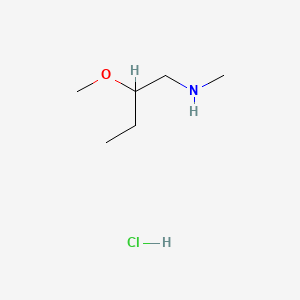
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
